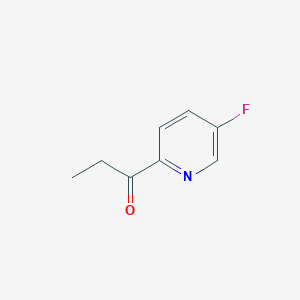
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid”, also known as CPEB, is a boronic acid derivative. It has a unique structure that contains a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety. The molecular formula is C10H10BNO2, and the average mass is 187.003 Da .
Synthesis Analysis
Boronic acids, including CPEB, can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of CPEB includes a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety . The molecular formula is C10H10BNO2 .Chemical Reactions Analysis
Boronic acids, such as CPEB, have been used in various chemical reactions. For instance, they have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of CPEB is 187.003 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid derivative is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The presence of the pyridine ring and the cyclopropylethynyl group enhances its reactivity, making it suitable for constructing complex molecular architectures.
Sensing Applications
Boronic acids, including this compound, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental for various sensing applications, ranging from homogeneous assays to heterogeneous detection . The compound’s unique structure could be exploited to develop novel sensors with enhanced selectivity and sensitivity.
Biological Labelling and Protein Manipulation
The compound’s boronic acid moiety can form reversible covalent bonds with sugars and other diols, which is useful for biological labelling and protein manipulation. This property allows researchers to study biological processes with high specificity and could lead to advancements in understanding protein functions and interactions .
Development of Therapeutics
The structural features of boronic acids enable them to inhibit enzymes and interact with biological receptors. As such, (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid has potential applications in the development of new therapeutic agents, particularly as enzyme inhibitors or receptor antagonists .
Polymer and Material Science
Boronic acids are integral in the synthesis of polymers and materials with specific properties. The compound could be used to create polymers with unique electrical or optical properties, which might be applicable in fields such as optoelectronics or as components in electronic devices .
Catalysis
Due to its enhanced Lewis acidity compared to other boronic acids, this compound could serve as a catalyst in organic reactions. It may catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions, thus providing a new avenue for chemical synthesis .
Separation Technologies
The ability of boronic acids to form complexes with diols can be utilized in separation technologies. This compound could be employed in chromatographic methods or electrophoresis to separate complex mixtures based on subtle differences in molecular structures .
Controlled Release Systems
In the pharmaceutical industry, controlled release of drugs is a significant challenge. The reversible binding of boronic acids with diols can be harnessed to develop controlled release systems for medications such as insulin, where the release rate can be modulated by glucose levels .
Mécanisme D'action
Orientations Futures
The future directions of CPEB and similar boronic acid derivatives are promising. The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAAVBWXCOPIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#CC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745029 | |
| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid | |
CAS RN |
1189372-89-1 | |
| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
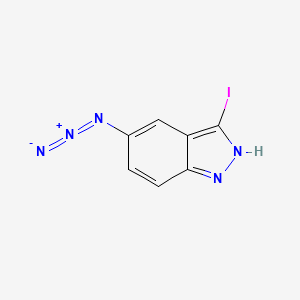
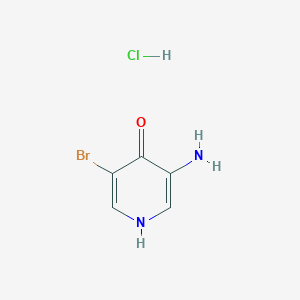

![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
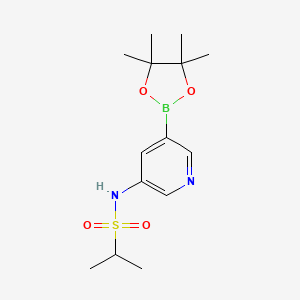
![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)
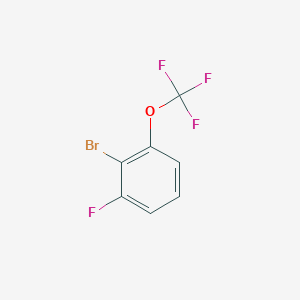

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
